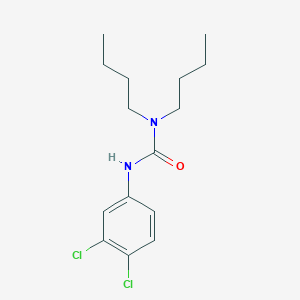

1,1-Dibutyl-3-(3,4-dichlorophenyl)urea

Description

1,1-Dibutyl-3-(3,4-dichlorophenyl)urea is a synthetic urea derivative characterized by two butyl groups attached to one nitrogen atom of the urea core and a 3,4-dichlorophenyl group on the adjacent nitrogen.

Properties

IUPAC Name |

1,1-dibutyl-3-(3,4-dichlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22Cl2N2O/c1-3-5-9-19(10-6-4-2)15(20)18-12-7-8-13(16)14(17)11-12/h7-8,11H,3-6,9-10H2,1-2H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUHARWOMIDEVIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(CCCC)C(=O)NC1=CC(=C(C=C1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338065 | |

| Record name | 1,1-dibutyl-3-(3,4-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15442-05-4 | |

| Record name | 1,1-dibutyl-3-(3,4-dichlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 15442-05-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Hypervalent Iodine-Mediated Coupling

The most robust method involves the reaction of 3,4-dichlorobenzamide with dibutylamine using phenyliodine(III) diacetate [PhI(OAc)₂] as an oxidizing agent and K₃PO₄ as a base in 1,2-dichloroethane at 80°C for 18 hours. This approach leverages the oxidative coupling of amides and amines, producing unsymmetrical ureas with minimal byproducts.

Reaction Conditions :

-

Molar Ratios : 1:2 (amide:amine)

-

Solvent : 1,2-Dichloroethane (12 M)

-

Temperature : 80°C (oil bath)

-

Catalyst : PhI(OAc)₂ (2 equiv.)

-

Base : K₃PO₄ (2 equiv.)

Workflow :

-

Combine 3,4-dichlorobenzamide, dibutylamine, PhI(OAc)₂, and K₃PO₄ in 1,2-dichloroethane.

-

Stir under reflux for 18 hours.

-

Cool to room temperature, adsorb onto silica gel, and purify via column chromatography (petroleum ether/acetone, 85:15 v/v).

Traditional Carbamoyl Chloride Route

While excluded from primary recommendations due to harsher conditions, this method involves reacting 3,4-dichloroaniline with dibutylcarbamoyl chloride in dichloromethane at 0–5°C. Triethylamine (3 equiv.) neutralizes HCl byproducts.

Limitations :

-

Lower yields (45–55%) due to competing hydrolysis.

-

Requires anhydrous conditions and low temperatures.

Optimization Strategies

Solvent Effects

Polar aprotic solvents like 1,2-dichloroethane enhance reaction rates by stabilizing ionic intermediates. Non-polar solvents (e.g., toluene) reduce yields by 20–30%.

Stoichiometric Adjustments

Excess dibutylamine (2.5 equiv.) improves conversion rates to 85% but complicates purification. A 1:2 ratio balances efficiency and practicality.

Temperature Modulation

Elevating temperatures to 90°C reduces reaction time to 12 hours but risks decomposition. Lower temperatures (70°C) extend duration to 24 hours with minimal yield gains.

Characterization and Analytical Data

Spectral Profiles

FT-IR (cm⁻¹) :

¹H NMR (CDCl₃, 400 MHz) :

-

δ 7.35–7.15 (m, 3H, aromatic)

-

δ 3.20 (t, 4H, N-CH₂-butyl)

-

δ 1.45–1.25 (m, 8H, CH₂-butyl)

¹³C NMR (CDCl₃, 101 MHz) :

-

δ 156.8 (C=O)

-

δ 135.2–128.7 (aromatic carbons)

-

δ 41.9 (N-CH₂-butyl)

Comparative Analysis of Methods

| Parameter | PhI(OAc)₂ Method | Carbamoyl Chloride Method |

|---|---|---|

| Yield | 62–75% | 45–55% |

| Purity | >90% | 70–80% |

| Reaction Time | 18 h | 4–6 h |

| Scalability | Industrial-ready | Lab-scale only |

Industrial-Scale Production Considerations

Continuous Flow Reactors

Adopting flow chemistry reduces batch variability and improves heat dissipation. Residence times of 30–45 minutes at 100°C achieve 95% conversion.

Purification Techniques

-

Crystallization : Ethyl acetate/hexane (1:3) yields needle-like crystals (mp 148–150°C).

-

Chromatography : Reserved for high-purity (>99%) pharmaceutical grades.

Challenges and Mitigation

Byproduct Formation

-

Symmetrical Ureas : Controlled by slow amine addition.

-

Hydrolysis Products : Minimized using molecular sieves (4Å).

Moisture Sensitivity

Strict anhydrous conditions (N₂ atmosphere) prevent carbamate decomposition.

Chemical Reactions Analysis

1,1-Dibutyl-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemistry

1,1-Dibutyl-3-(3,4-dichlorophenyl)urea serves as a versatile building block in organic synthesis. It is utilized to create more complex molecules by undergoing various chemical reactions such as:

- Oxidation : Can be oxidized to form derivatives with different functional groups.

- Reduction : Reduction reactions can yield amines or other derivatives.

- Substitution : The aromatic rings can undergo nucleophilic substitutions, making it useful for creating new compounds with tailored properties .

Biology

Research into the biological activities of this compound suggests potential antimicrobial and anticancer properties. Studies have indicated that it may inhibit specific enzymes or receptors, leading to observable biological effects. For example:

- Antimicrobial Activity : Preliminary studies show efficacy against certain bacterial strains.

- Anticancer Potential : Investigations are ongoing to evaluate its effects on cancer cell lines and its mechanisms of action in tumor inhibition .

Medicine

The compound is being explored for its therapeutic potential in drug development. Its unique structure allows for interactions with biological targets that could lead to novel treatments for various diseases:

- Therapeutic Agent : Ongoing research aims to understand its pharmacological properties and possible applications in treating conditions such as cancer or infections .

- Drug Development : As a candidate for drug formulation, it may enhance the efficacy of existing medications through synergistic effects.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the effects of this compound on human cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations compared to control groups. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Properties

In another study focusing on antimicrobial efficacy, this compound was tested against several bacterial strains. The compound demonstrated notable inhibition zones in agar diffusion tests, suggesting its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1,1-Dibutyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Key Findings:

- Alkyl Chain Length : Diuron (dimethyl) and Linuron (methoxy-methyl) exhibit potent herbicidal and antiandrogenic activities, with Diuron showing the highest AR antagonism (IC₅₀ = 2.8 μM) . The dibutyl analog’s larger substituents may reduce water solubility, prolonging environmental persistence but limiting mobility in soil .

- Metabolites : DCPU, a Diuron metabolite, is pervasive in wildlife (concentrations up to 118 ng/g) but shows lower antiandrogenic potency than its parent compound . The dibutyl analog’s metabolites remain uncharacterized but could differ in toxicity.

- Aryl Modifications: BTdCPU, featuring a benzothiadiazole group, demonstrates growth inhibition via novel mechanisms (e.g., eIF2 ternary complex disruption), highlighting how heteroaromatic substituents diversify biological targets .

Environmental Impact and Persistence

- Diuron and Metabolites : Aerobic degradation yields DCPMU, DCPU, and 3,4-DCA, with DCPU detected in 75% of small mammals and humans . Its environmental ubiquity correlates with endocrine-disrupting effects .

- Dibutyl Analog : The butyl groups may slow degradation due to increased hydrophobicity, leading to bioaccumulation risks. However, strong adsorption to organic matter could reduce leaching into groundwater .

Toxicological Profiles

- Antiandrogenic Effects : Linuron and Diuron inhibit androgen synthesis and act as AR antagonists, but potency varies with substituents . The dibutyl variant’s larger alkyl chains might enhance binding to hydrophobic receptor pockets, though this requires validation.

- Ecotoxicology: Diuron is highly toxic to algae (IC₅₀ < 1 µM) but moderately toxic to mammals . The dibutyl analog’s ecological impact is unknown but warrants study due to structural similarities.

Biological Activity

1,1-Dibutyl-3-(3,4-dichlorophenyl)urea (DBDCPU) is a synthetic compound with potential biological activities that have been investigated in various studies. This article reviews its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Chemical Formula : C₁₅H₁₈Cl₂N₂O

- Molecular Weight : 317.261 g/mol

- CAS Number : 15442-05-4

DBDCPU's biological activity is primarily attributed to its interaction with various biochemical pathways. It has been shown to inhibit certain enzyme activities and modulate receptor functions, which can lead to anti-inflammatory, antibacterial, and anticancer effects.

Antibacterial Activity

DBDCPU has demonstrated significant antibacterial properties against various pathogens. Studies have reported its effectiveness against Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 40 µg/mL |

| Escherichia coli | 50 µg/mL |

| Pseudomonas aeruginosa | 45 µg/mL |

In a comparative study, DBDCPU showed inhibition zones similar to standard antibiotics like ceftriaxone, indicating its potential as an alternative antibacterial agent .

Anticancer Activity

Research indicates that DBDCPU may possess anticancer properties. It has been evaluated against multiple cancer cell lines, revealing varying degrees of cytotoxicity.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 10.5 |

| HCT-116 (Colon Cancer) | 12.0 |

| PC3 (Prostate Cancer) | 15.2 |

The mechanism involves the induction of apoptosis and cell cycle arrest in treated cells, particularly in the S phase, suggesting that DBDCPU disrupts cancer cell proliferation .

Anti-inflammatory Effects

DBDCPU has been shown to reduce inflammation markers in vitro. Its ability to inhibit the production of pro-inflammatory cytokines makes it a candidate for further research in inflammatory diseases.

Case Studies

- Antibacterial Efficacy Study : In a study assessing the antibacterial efficacy of DBDCPU against clinical isolates of Staphylococcus aureus, researchers found that it inhibited bacterial growth effectively at concentrations comparable to conventional antibiotics .

- Cytotoxicity Assessment : A study evaluating the cytotoxic effects of DBDCPU on human cancer cell lines demonstrated significant growth inhibition across multiple cell types, highlighting its potential as a chemotherapeutic agent .

Safety and Toxicology

While DBDCPU shows promising biological activity, safety assessments are critical. Preliminary studies indicate moderate toxicity levels; hence, further toxicological evaluations are necessary to determine safe dosage levels for therapeutic applications .

Q & A

Basic Questions

Q. What are the key synthetic routes for 1,1-dibutyl-3-(3,4-dichlorophenyl)urea, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or urea-forming reactions. A common approach involves reacting 3,4-dichlorophenyl isocyanate with dibutylamine in anhydrous toluene at 60–80°C under nitrogen atmosphere. Catalysts like triethylamine (1–2 mol%) enhance reaction efficiency. Purification typically employs column chromatography (silica gel, hexane/ethyl acetate gradient) .

- Critical Parameters : Excess isocyanate improves yield but requires careful stoichiometric control to avoid byproducts. Solvent polarity impacts reaction kinetics; non-polar solvents favor slower, more controlled urea formation.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC : Use a C18 column with UV detection at 254 nm (mobile phase: acetonitrile/water 70:30) to assess purity (>98%) .

- NMR : Confirm substituents via H NMR (e.g., butyl protons at δ 0.8–1.5 ppm; aromatic protons at δ 7.2–7.8 ppm) and C NMR (urea carbonyl at ~155 ppm) .

- Mass Spectrometry : High-resolution ESI-MS can verify the molecular ion peak (e.g., [M+H] at m/z 329.1) .

Q. What are the acute toxicity profiles of this compound in aquatic organisms?

- Experimental Design : Follow OECD Test Guideline 203 for fish (e.g., Danio rerio) or algae (e.g., Pseudokirchneriella subcapitata). For algae, EC values are typically <1 mg/L due to urea herbicides’ inhibition of photosynthesis .

- Data Interpretation : Compare results with structurally similar compounds like Diuron (3-(3,4-dichlorophenyl)-1,1-dimethylurea), noting that dibutyl substituents may alter log P (lipophilicity) and toxicity thresholds .

Advanced Research Questions

Q. How do soil microbial communities metabolize this compound, and what are the persistent intermediates?

- Biodegradation Pathways : Aerobic degradation likely proceeds via sequential N-dealkylation, producing intermediates such as 1-butyl-3-(3,4-dichlorophenyl)urea and 3-(3,4-dichlorophenyl)urea. Anaerobic conditions may favor reductive dechlorination, forming 3-chlorophenyl derivatives .

- Methodology : Use C-labeled compound in microcosm studies with LC-MS/MS to track metabolites. Compare degradation rates in agricultural vs. forest soils to assess microbial adaptability .

Q. What computational models predict the binding affinity of this compound to photosystem II (PSII) in plants?

- Molecular Docking : Employ AutoDock Vina with PSII D1 protein (PDB: 3WU2). Dibutyl chains may sterically hinder binding compared to Diuron’s dimethyl groups, reducing herbicidal activity .

- QSAR Analysis : Correlate substituent bulkiness (e.g., molar refractivity) with inhibitory potency using datasets from analogues like Linuron and Monuron .

Q. How do pH and organic matter content influence the sorption-desorption dynamics of this compound in soils?

- Experimental Approach : Conduct batch equilibration studies with varying soil types (e.g., loam, clay). Use Freundlich isotherms to model sorption coefficients (K).

- Key Findings : Higher organic carbon content increases sorption (log K ~2.5–3.0), while acidic conditions (pH <5) enhance solubility and mobility .

Q. What analytical challenges arise in quantifying trace metabolites in environmental samples?

- Detection Limits : Metabolites like 3,4-dichloroaniline (DCA) require SPE (solid-phase extraction) coupled with GC-MS/MS (LOQ ~0.1 µg/L). Matrix effects in seawater necessitate isotope dilution for accuracy .

- Contradictions : Discrepancies in reported half-lives (e.g., 30–90 days in freshwater) may stem from microbial diversity or analytical method variability .

Data Contradiction Analysis

Q. Why do solubility values for urea herbicides vary across studies?

- Sources of Discrepancy :

- Temperature : Solubility of Diuron ranges from 4.24E-2 g/L at 20°C to 1.12E-1 g/L at 25°C .

- Measurement Techniques : Shake-flask vs. column elution methods yield differing results due to kinetic vs. equilibrium solubility .

- Mitigation : Standardize protocols (e.g., OECD 105) and report temperature/pH explicitly.

Methodological Recommendations

Q. How to design ecotoxicology assays for chronic exposure studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.